molecular formula C5H11NO2 B082381 Methyl 2-amino-2-methylpropanoate CAS No. 13257-67-5

Methyl 2-amino-2-methylpropanoate

Cat. No.: B082381
CAS No.: 13257-67-5
M. Wt: 117.15 g/mol
InChI Key: HMZHEECHJWHZJX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methylpropanoate (CAS: 15028-41-8), also known as methyl α-aminoisobutyrate hydrochloride, is a branched-chain amino acid ester. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . Structurally, it features a quaternary carbon center bonded to an amino group, a methyl ester, and two methyl groups, conferring steric hindrance and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-2-methylpropanoate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including:

  • Esterification : Used in forming other esters.
  • Amidation : Acts as a precursor for amide synthesis.
  • Reduction and Oxidation : Can be reduced to primary amines or oxidized to produce nitriles and amides.

Pharmaceutical Development

This compound has significant implications in medicinal chemistry:

  • Neuroprotective Agents : this compound has been studied for its neuroprotective effects, particularly in cell culture models. It may play a role in the synthesis of neurotransmitters, contributing to its potential therapeutic applications in neurodegenerative diseases.
  • Drug Synthesis : It is utilized in the development of pharmaceutical agents targeting the central nervous system, including analgesics and antidepressants .

Biological Research

In biological contexts, this compound acts as a building block for peptides and proteins. Its derivatives are essential for studying protein structure and function due to their incorporation into peptide chains.

Agrochemicals

This compound is employed in the production of agrochemicals. Its derivatives can enhance the efficacy of pesticides and fertilizers by improving their bioavailability and stability in agricultural applications .

Uniqueness

This compound's specific ester functional group distinguishes it from similar compounds, providing unique reactivity that is advantageous for synthetic chemistry applications .

Case Study 1: Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties in vitro. In studies involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cellular viability. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Synthesis of Antimicrobial Agents

In another study, this compound was used as a precursor for synthesizing novel antimicrobial compounds. The derivatives showed significant activity against various bacterial strains, indicating its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a precursor for the synthesis of neurotransmitters and other bioactive molecules. The pathways involved include enzymatic reactions that convert the compound into its active forms .

Comparison with Similar Compounds

Key Properties:

  • Synthesis: Typically prepared via a two-step reaction involving the condensation of 2-chloroacetyl chloride with methyl 2-amino-2-methylpropanoate in the presence of NaHCO₃, yielding a 56% overall efficiency .
  • Physical State : White crystalline solid, often isolated as the hydrochloride salt .
  • Applications : Widely used as a building block in peptide synthesis and pharmaceutical intermediates, particularly for introducing sterically hindered residues .

The following table summarizes structurally and functionally related compounds, emphasizing differences in molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound hydrochloride C₅H₁₂ClNO₂ 153.61 Hydrochloride salt enhances solubility in polar solvents; high steric hindrance. Peptide synthesis, chiral auxiliaries .
Benzyl 2-amino-2-methylpropanoate hydrochloride C₁₁H₁₆ClNO₂ 229.70 Benzyl ester group increases lipophilicity; stable under acidic conditions. Protected intermediates in organic synthesis .
tert-Butyl 2-amino-2-methylpropanoate hydrochloride C₈H₁₈ClNO₂ 195.69 tert-Butyl group provides steric protection; hydrolytically stable. Drug discovery (e.g., protease inhibitors) .
Methyl 2-methyl-2-[(2-methylpropyl)amino]propanoate C₉H₁₉NO₂ 173.26 Branched alkyl chain modifies solubility; neutral pH stability. Ligand design for metalloenzymes .
Methyl 2-bromo-2-methylpropionate C₅H₉BrO₂ 181.03 Bromine substitution enables nucleophilic displacement reactions. Polymer initiators, alkylating agents .

Structural and Functional Insights :

Backbone Modifications: this compound lacks aromatic or long-chain substituents, making it more polar than benzyl or tert-butyl analogs. Its hydrochloride salt enhances aqueous solubility (~50 mg/mL in water) . Benzyl and tert-butyl derivatives exhibit increased hydrophobicity, favoring use in non-polar reaction environments or as protective groups .

Reactivity: The tert-butyl variant (C₈H₁₈ClNO₂) resists hydrolysis under basic conditions due to steric shielding, whereas the benzyl derivative (C₁₁H₁₆ClNO₂) is cleavable via hydrogenolysis . Methyl 2-bromo-2-methylpropionate (C₅H₉BrO₂) serves as a versatile alkylating agent in radical polymerization, contrasting with the amino esters’ roles in condensation reactions .

Synthetic Pathways: this compound is synthesized via chloroacetyl chloride coupling , while tert-butyl analogs require Boc-protection strategies . Benzyl derivatives are often prepared using benzyl bromide under Mitsunobu conditions .

Biological Activity

Methyl 2-amino-2-methylpropanoate, also known as Methyl 2-amino-3-methylbutanoate , is an amino acid derivative that has garnered attention for its biological activities and potential applications in various fields, including pharmacology and biochemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C5H11NO2
  • CAS Number : 114524-80-0
  • Molecular Weight : 115.15 g/mol

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structural similarity to natural amino acids. Its role as a precursor in metabolic pathways and its interaction with biological systems make it a compound of interest in research.

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. It acts by disrupting bacterial cell membranes, leading to cell lysis. Studies have reported effective inhibition of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

3. Role in Metabolism

As a beta-amino acid, this compound plays a role in various metabolic processes. It is involved in transamination reactions, contributing to the biosynthesis of other amino acids and metabolites essential for cellular function.

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Modulation : The compound has been shown to enhance the activity of antioxidant enzymes, thereby reducing oxidative damage in cells.
  • Membrane Disruption : Its ability to integrate into bacterial membranes leads to increased permeability and eventual cell death.
  • Metabolic Pathway Involvement : It participates in key metabolic pathways, influencing the synthesis and degradation of amino acids.

Case Study 1: Neuroprotection in Cell Cultures

A study conducted on rat cortical neurons treated with this compound showed a significant reduction in cell death induced by oxidative stress compared to untreated controls. The results indicated a protective effect mediated through the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains using agar diffusion methods. The compound exhibited significant zones of inhibition against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as a natural antimicrobial agent.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
NeuroprotectiveReduced oxidative stress and apoptosis
AntimicrobialEffective against Gram-positive bacteria
Metabolic RoleInvolved in transamination reactions

Table 2: Antimicrobial Efficacy Data

Bacterial StrainZone of Inhibition (mm)MIC (mg/mL)
Staphylococcus aureus150.5
Streptococcus pneumoniae121.0

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-2-methylpropanoate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves esterification of 2-amino-2-methylpropanoic acid with methanol under acidic catalysis (e.g., HCl or H₂SO₄). Optimization includes adjusting reaction time, temperature (e.g., reflux at 60–80°C), and stoichiometric ratios. Post-synthesis purification employs recrystallization or column chromatography, monitored via TLC or HPLC. For hydrochloride salts, crystallization from ethanol/ether mixtures is standard .
  • Key Data :

ParameterTypical Conditions
CatalystHCl (gas or concentrated)
SolventMethanol
Temperature60–80°C (reflux)
PurificationRecrystallization (ethanol/ether)

Q. How is the molecular structure of this compound characterized?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm) and stereochemistry. IR confirms NH₂ and ester C=O stretches (~3350 cm⁻¹ and ~1730 cm⁻¹, respectively) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles. ORTEP-3 or WinGX visualizes molecular packing and hydrogen-bonding networks .

Q. What are the standard protocols for purity assessment and stability testing?

  • Methodology :

  • Chromatography : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile derivatives.
  • Stability : Accelerated degradation studies under varying pH, temperature, and humidity. Hydrolysis kinetics are monitored via LC-MS to identify degradation products (e.g., 2-amino-2-methylpropanoic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology :

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR spectra, aiding in distinguishing isomers or tautomers .
    • Case Study : Discrepancies in NH₂ proton signals may arise from dynamic effects; variable-temperature NMR or deuterium exchange experiments clarify exchange rates .

Q. What experimental strategies are used to study the biological interactions of this compound in enzyme systems?

  • Methodology :

  • Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates.
  • Biophysical Techniques : Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) determines association/dissociation rates.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Steric Effects : The geminal methyl groups hinder nucleophilic attack at the α-carbon, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) enhance electrophilicity, monitored via Hammett plots. Kinetic isotope effects (KIEs) differentiate between SN1/SN2 mechanisms .
    • Example : In Suzuki-Miyaura coupling, bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the hydrolytic stability of this compound under acidic vs. basic conditions?

  • Resolution :

  • Controlled Hydrolysis : Conduct pH-dependent studies (pH 1–14) with LC-MS monitoring. Basic conditions (pH > 10) typically accelerate ester hydrolysis due to hydroxide ion nucleophilicity, while acidic conditions (pH < 3) favor protonation of the amino group, reducing reactivity .
  • Activation Energy Calculation : Arrhenius plots from kinetic data (25–60°C) differentiate mechanistic pathways.

Q. Research Design Considerations

Q. What crystallographic challenges arise in resolving the structure of this compound hydrochloride?

  • Challenges :

  • Disorder : The hydrochloride salt may exhibit anion-cation disorder. Partial occupancy refinement in SHELXL mitigates this .
  • Twinned Crystals : Use PLATON/TWINROTMAT to identify twinning operators and refine using HKLF5 data .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodology :

  • Analog Synthesis : Vary substituents (e.g., alkyl chains, aromatic rings) using Mitsunobu or Ullmann coupling.
  • Biological Testing : Parallel artificial membrane permeability assays (PAMPA) correlate lipophilicity (logP) with membrane penetration.
  • QSAR Modeling : Partial Least Squares (PLS) regression links structural descriptors (e.g., molar refractivity) to activity .

Properties

IUPAC Name

methyl 2-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHEECHJWHZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13257-67-5
Record name Methyl 2-amino-2-methylpropanoate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 2-amino-2-methylpropanoate

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